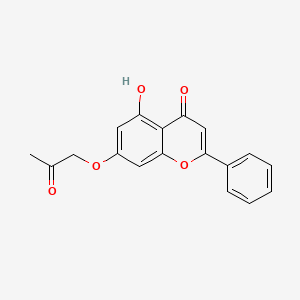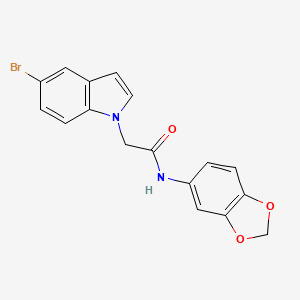![molecular formula C16H19N5O4S2 B10991125 1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10991125.png)
1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylsulfamoyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with appropriate sulfur-containing reagents under controlled conditions.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of aniline derivatives with dimethylsulfamoyl chloride in the presence of a base to form the dimethylsulfamoyl-substituted aromatic ring.
Coupling with Pyrrolidine Carboxamide: The final step involves coupling the dimethylsulfamoyl-substituted aromatic ring with the thiadiazole ring and pyrrolidine carboxamide under suitable reaction conditions to form the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases and proteases, which play critical roles in cellular signaling and metabolism . By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
Pyrazole-Sulfonamide Derivatives: These compounds share structural similarities with the target compound and have shown similar biological activities, particularly as anticancer and antimicrobial agents.
Benzimidazole Derivatives: These compounds also exhibit antimicrobial and anticancer properties and are used in various therapeutic applications.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19N5O4S2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[4-(dimethylsulfamoyl)phenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H19N5O4S2/c1-10-18-19-16(26-10)17-15(23)11-8-14(22)21(9-11)12-4-6-13(7-5-12)27(24,25)20(2)3/h4-7,11H,8-9H2,1-3H3,(H,17,19,23) |
InChI Key |
GRYYBJYNACETSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B10991042.png)

![4-(3-chlorophenyl)-N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10991048.png)
![methyl (2E)-5-benzyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10991053.png)

![Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10991061.png)
![2-(4-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10991066.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide](/img/structure/B10991090.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10991097.png)

![1-(3-chlorophenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B10991105.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10991109.png)
![N-{4-fluoro-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}pyrrolidine-1-carboxamide](/img/structure/B10991115.png)

